2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one is a compound that belongs to the class of tetrahydroquinazolines, which are known for their diverse biological activities. This compound features a piperazine moiety, which contributes to its pharmacological properties. The structure includes a tetrahydroquinazolinone core that is significant in medicinal chemistry due to its potential in drug development.
This compound can be classified under heterocyclic compounds, specifically as a derivative of quinazoline. Quinazolines are bicyclic compounds that have been extensively studied for their therapeutic potential, including anti-cancer and anti-inflammatory activities. The presence of the piperazine ring enhances the solubility and bioavailability of the compound, making it a candidate for further pharmacological exploration.
The synthesis of 2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one typically involves multi-step reactions. One common approach includes:
For example, an intermediate may be synthesized by reacting 4-bromo-2-nitro-benzonitrile with 1-Boc-piperazine, followed by further reduction and amination to yield the target compound .
The molecular formula for 2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one is . The structure features:
The compound's molecular weight is approximately 232.28 g/mol. NMR and mass spectrometry data are typically used to confirm its structure during synthesis.
2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one participates in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound for enhanced biological activity or specificity .
The mechanism of action for 2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one is not fully elucidated but is believed to involve interaction with specific receptors or enzymes in biological pathways. Compounds in this class often exhibit activity against various targets such as:
Studies indicate that modifications in the structure can lead to variations in potency and selectivity towards these targets .
2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one exhibits several notable physical and chemical properties:
Analytical techniques such as NMR spectroscopy provide insights into its structural characteristics, while mass spectrometry confirms molecular weight .
The applications of 2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one are primarily focused on medicinal chemistry. Potential uses include:
The core structure of 2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one features a bicyclic system comprising a partially saturated quinazolinone scaffold linked to a piperazine moiety via a C-N bond at the quinazoline C2 position. The tetrahydroquinazolinone ring exists in a boat-chair conformation, with NMR data (δ 2.50-2.70 ppm for CH₂-6/7; δ 2.90-3.10 ppm for CH₂-5/8) confirming saturation across positions 5-8 [8]. This saturation reduces planarity compared to fully aromatic quinazolines, enhancing three-dimensional interactions with biological targets. The lactam functionality at position 4 (C=O) and the sp²-hybridized C2 carbon provide hydrogen-bonding acceptors, while the piperazine nitrogen atoms (particularly N4') serve as hydrogen-bond donors or acceptors depending on protonation state [5] [8].
Table 1: Key Structural Identifiers of 2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one
Property | Value/Descriptor |
---|---|
Molecular Formula | C₁₂H₁₈N₄O |
Molecular Weight | 234.31 g/mol |
SMILES | O=C1NC2=C(N3CCNCC3)N=C(CCCC2)N1 |
Hydrogen Bond Acceptors | 5 (C=O, 3×Nquinazoline, Npiperazine) |
Hydrogen Bond Donors | 1 (N1-H) |
Rotatable Bonds | 2 (N3-C2, C3-N3) |
The piperazine fragment serves as a critical conformational modulator and pharmacological enhancer. Its chair-chair inversion dynamics (energy barrier ~10 kcal/mol) enable adaptive binding to diverse biological targets, while the terminal nitrogen atoms (N1' and N4') exhibit pKₐ values of ~6.5 and ~9.5, respectively, facilitating dual protonation under physiological conditions [3] [5]. This protonation enhances water solubility (calculated logP ~1.2) and promotes ionic interactions with aspartate/glutamate residues in target proteins. In VEGFR-2 inhibitors, protonated N4' forms salt bridges with Asp1046, while the N1'-H engages in hydrogen bonding with Glu885 [5]. Molecular dynamics simulations reveal that piperazine-conjugated tetrahydroquinazolines maintain <3 kcal/mol conformational energy penalties upon binding kinases, indicating minimal entropic cost for bioactive pose adoption [4].
The moiety’s spacer function optimally distances the tetrahydroquinazolinone core from hydrophobic substituents (e.g., arylthiazoles), positioning them in allosteric pockets. This explains the 5-10-fold potency enhancement in piperazine-linked analogues versus direct-bound derivatives in kinase inhibition assays [5]. Piperazine also serves as a synthetic handle for introducing pharmacophores via N-acylation, reductive amination, or N-arylation, enabling rapid SAR exploration without core modification [10].
Structural modifications to the tetrahydroquinazolinone core or piperazine substituents significantly alter biological targeting and potency. Three representative derivatives illustrate this diversity:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1